PG 9 CPD
Description
Contextualization of Novel Chemical Entities in Modern Research
Modern drug discovery is a complex, multidisciplinary endeavor focused on identifying, optimizing, and developing new therapeutic agents for treating and preventing human diseases. This process fundamentally relies on the systematic search for novel chemical entities (NCEs) or biological molecules capable of modulating specific molecular targets to achieve desired therapeutic effects. Historically, drug discovery has progressed from serendipitous observations and the isolation of natural products to contemporary paradigms that emphasize rational, target-based design. patsnap.com
Significant advancements in analytical chemistry, computational chemistry, and synthetic methodologies have propelled the efficient characterization and isolation of novel molecules from diverse sources, including natural products and synthetic libraries. frontiersin.orgacs.org High-throughput screening (HTS) and structure-based design are now prominent methods employed to identify NCEs with specific biological activities. amazon.com This integrated approach, combining experimental and computational techniques, is crucial for sifting through vast chemical libraries to pinpoint molecules with potent binding affinity and selectivity. patsnap.comresearchgate.net The rapid identification of NCEs is paramount due to the high costs associated with drug discovery projects, necessitating maximum success within the shortest possible timeframe. amazon.com
Rationale for Investigating PG 9 CPD: Bridging Structure and Biological Hypothesis
The investigation of novel chemical compounds like this compound is rooted in the fundamental principle of chemical biology: that a molecule's structure dictates its potential interactions with biological systems. By synthesizing or isolating a compound with a specific chemical architecture, researchers can formulate hypotheses about its potential biological activity. This rationale is particularly pertinent for molecules possessing structural motifs known to interact with biological targets. The design or selection of compounds that can interact with disease-specific targets, followed by their optimization into drug candidates, forms the core strategy of drug discovery. patsnap.com The exploration of such compounds contributes to a deeper understanding of molecular pathways and networks, providing a robust biological context that underpins successful drug design. patsnap.com
Historical Context of Related Chemical Scaffolds in Pharmaceutical Development
The tropane (B1204802) chemical scaffold, a defining feature of N-Methyltropan-3-yl 2-(4-bromophenyl)propionate, has a rich and significant history in pharmaceutical development. Tropane alkaloids, characterized by their 8-azabicyclo[3.2.1]octane core, are a class of biologically active small molecules that have been recognized for their medicinal properties for centuries. acs.orgmdpi.com Over 200 tropane alkaloids have been isolated since their initial discovery in the early 1800s. acs.org
Plants from families such as Solanaceae (e.g., Atropa belladonna, Hyoscyamus niger, Datura) and Erythroxylaceae (Erythroxylum coca) are well-known sources of these alkaloids. mdpi.com Historically, extracts from these plants were utilized for various purposes, including medicinal applications. mdpi.com Prominent examples of tropane-based drugs include atropine (B194438) and scopolamine, which have found applications as mydriatics and antispasmodics, respectively. mdpi.comtandfonline.com The N-methyl-8-azabicyclo[3.2.1]-octane core structure is found in a vast number of alkaloids, and both natural and synthetic derivatives of tropane continue to be explored for their diverse biological activities, including modulation of acetylcholine (B1216132), serotonin, and histamine (B1213489) receptors. mdpi.comtandfonline.com The enduring interest in tropane derivatives underscores the scaffold's versatility and its continued relevance in the search for new pharmaceuticals. tandfonline.comnih.gov
Current State of Knowledge Regarding this compound (Limited to Identification)
N-Methyltropan-3-yl 2-(4-bromophenyl)propionate, also identified by the code this compound, is a chemical compound with a defined molecular structure. Its identification is well-documented in chemical databases. The compound's molecular formula is C₁₇H₂₂BrNO₂, and it possesses a molecular weight of 352.3 g/mol . nih.govuni.lu It is recognized by its PubChem CID 133002. nih.govuni.lu Other synonyms for this compound include Nmt-3-bpp and 156143-26-9. nih.gov The IUPAC name for this compound is (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)propanoate. nih.gov
Table 1: Identification Details of N-Methyltropan-3-yl 2-(4-bromophenyl)propionate (this compound)
| Property | Value | Source |
| Common Name | This compound | nih.govuni.lu |
| Full Chemical Name | N-Methyltropan-3-yl 2-(4-bromophenyl)propionate | nih.gov |
| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)propanoate | nih.gov |
| Molecular Formula | C₁₇H₂₂BrNO₂ | nih.govuni.lu |
| Molecular Weight | 352.3 g/mol | nih.govuni.lu |
| PubChem CID | 133002 | nih.govuni.lu |
| CAS Number | 156143-26-9 | nih.gov |
| InChIKey | GHDWIFTUSXQYGK-UHFFFAOYSA-N | nih.govuni.lu |
| XLogP3 (predicted) | 3.7 | nih.govuni.lu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
156143-26-9 |
|---|---|
Molecular Formula |
C17H22BrNO2 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C17H22BrNO2/c1-11(12-3-5-13(18)6-4-12)17(20)21-16-9-14-7-8-15(10-16)19(14)2/h3-6,11,14-16H,7-10H2,1-2H3 |
InChI Key |
GHDWIFTUSXQYGK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C |
Synonyms |
N-methyltropan-3-yl 2-(4-bromophenyl)propionate N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+)-stereoisomer N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+-)-stereoisomer NMT-3-BPP PG 9 cpd PG-9 cpd |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of N Methyltropan 3 Yl 2 4 Bromophenyl Propionate
Advanced Synthetic Routes for PG 9 CPD
The synthesis of this compound involves two primary stages: the construction of the N-methyltropan-3-ol (tropine) core and its subsequent esterification with the acidic side chain. Advanced synthetic routes focus on efficiency, scalability, and stereochemical control.
A foundational approach to the tropane (B1204802) skeleton is the Robinson-Schopf synthesis, a biomimetic reaction that condenses succindialdehyde, methylamine, and acetonedicarboxylic acid (or a synthetic equivalent) in a one-pot reaction to form tropinone (B130398). mdma.chcollectionscanada.gc.ca The tropinone is then stereoselectively reduced to tropine (B42219) (3α-tropanol). nih.gov
More recent strategies offer alternative pathways to the tropane core, such as building the 8-azabicyclo[3.2.1]octane system through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. nih.govacs.org This method allows for flexibility and the potential for late-stage functionalization. nih.govacs.org
The final and crucial step is the esterification of tropine with 2-(4-bromophenyl)propionic acid. This can be achieved through several standard methods:
Fischer Esterification: Direct reaction of the alcohol and carboxylic acid with a strong acid catalyst. This method is straightforward but can sometimes result in low yields due to equilibrium constraints.
Acid Chloride Method: Conversion of the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with tropine in the presence of a non-nucleophilic base. acs.org
Coupling Agent-Mediated Esterification: Using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for reaction with the alcohol. acs.org
Optimization of Reaction Pathways and Yields
Below is an interactive data table illustrating a hypothetical optimization of the final esterification step for this compound, comparing different coupling agents.
| Entry | Coupling Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (cat.) | None | Toluene | 110 | 24 | 45 |
| 2 | SOCl₂ | Pyridine (B92270) | DCM | 25 | 6 | 78 |
| 3 | DCC | None | DCM | 25 | 12 | 75 |
| 4 | DCC | DMAP | DCM | 25 | 4 | 92 |
| 5 | TBTU | DIPEA | DMF | 25 | 3 | 94 |
Note: This data is illustrative and represents typical outcomes in synthetic optimization studies.
Stereoselective Synthesis Approaches for this compound Isomers
Stereochemistry is a critical aspect of this compound's structure, with two main sources of isomerism: the C-3 position of the tropane ring and the chiral center of the 2-(4-bromophenyl)propionate moiety. The biological activity of tropane alkaloids is often highly stereoselective. mdpi.com
Tropane Ring Stereochemistry: The tropane nucleus contains two chiral bridgehead carbons (C-1 and C-5), but in the parent tropine, it is a meso compound due to a plane of symmetry. mdpi.com The orientation of the C-3 hydroxyl group, however, determines whether the alcohol is tropine (axial, 3α) or pseudotropine (equatorial, 3β). Stereoselective reduction of the precursor, tropinone, is key to controlling this outcome.
Tropinone Reductase I (TR-I): This enzyme stereospecifically reduces tropinone to tropine (3α-tropanol). nih.gov
Tropinone Reductase II (TR-II): This enzyme produces pseudotropine (3β-tropanol). nih.gov
Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used, with the stereochemical outcome influenced by steric hindrance and reaction conditions.
Side-Chain Stereochemistry: The 2-(4-bromophenyl)propionate side chain has a chiral center. A stereoselective synthesis would involve either using an enantiomerically pure form of the acid or resolving the final racemic mixture of this compound. Enantioselective deprotonation of tropinone using chiral lithium amides can produce an enolate with high enantiomeric excess, which can then be used in subsequent reactions to build stereochemically defined tropane alkaloids. researchgate.netacs.org
Design and Synthesis of this compound Analogues and Derivatives
Creating analogues and derivatives of this compound allows for the systematic exploration of its structure-activity relationships (SAR). Modifications can be made to the tropane core, the ester linkage, and the aromatic side chain to modulate properties like potency, selectivity, and pharmacokinetic profile.
Rational Design Strategies for Structural Diversity
Rational drug design involves making targeted modifications to a lead compound based on an understanding of its biological target. researchgate.netresearchgate.net For this compound, this can involve several strategies:
Modification of the N-8 Position: The N-methyl group can be replaced with other alkyl or aryl groups to probe steric and electronic requirements. Demethylation to nortropine (B26686) allows for the introduction of a wide variety of substituents. researchgate.net
Modification of the C-3 Ester: The length and branching of the propionate (B1217596) linker can be altered. The ester group itself can be replaced with more stable linkages, such as an amide.
Modification of the Phenyl Ring: The position and nature of the substituent on the phenyl ring can be varied. The bromine atom can be moved to the ortho or meta positions or replaced with other halogens (F, Cl, I) or electron-donating/withdrawing groups (e.g., -OCH₃, -CF₃, -CN) to alter electronic properties and binding interactions.
While the prompt mentions Nimodipine, it is a dihydropyridine (B1217469) calcium channel blocker and not structurally analogous to tropane alkaloids. A more relevant strategy for this compound would be hybridization, for instance, fusing the tropane scaffold with other pharmacologically relevant rings like pyrazoline or pyran to create novel chemical entities with potentially enhanced anticancer activity. researchgate.net
Library Synthesis of this compound Scaffolds for High-Throughput Screening
Combinatorial chemistry enables the rapid synthesis of a large number of related compounds, known as a library, for high-throughput screening (HTS). researchgate.netj-morphology.comresearchgate.net A library based on the this compound scaffold could be generated by reacting a common intermediate, such as tropine or nortropine, with a diverse set of carboxylic acids or acid chlorides in a parallel fashion.
A unified synthetic approach can be developed to create diverse tropane-related scaffolds. nih.gov For example, key bicyclic intermediates can be formed and subsequently modified through various reactions like substitutions, cyclizations, or fusion of additional rings. nih.gov This strategy allows for the creation of a performance-diverse screening library from a single foundational scaffold. nih.gov Such libraries are invaluable for discovering new hits against various biological targets. researchgate.netresearchgate.net
Exploration of Bioisosteric Replacements within the this compound Structure
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. wikipedia.orgcambridgemedchemconsulting.com Bioisosteric replacements can enhance potency, reduce toxicity, or improve metabolic stability. wikipedia.org
For this compound, several bioisosteric modifications could be explored:
Ester and Amide Bioisosteres: The ester linkage is susceptible to hydrolysis by esterases in the body. Replacing it with a more stable amide bond is a classic bioisosteric replacement. wikipedia.org Other replacements for the ester/amide group include metabolically robust heterocycles like oxadiazoles (B1248032) or 1,2,3-triazoles. pressbooks.pubcambridgemedchemconsulting.com
Aromatic Ring Bioisosteres: The 4-bromophenyl ring can be replaced by other aromatic systems, such as thiophene, pyridine, or naphthalene. wikipedia.org This can alter the molecule's electronics, lipophilicity, and potential for specific interactions (e.g., hydrogen bonding if a pyridine ring is used).
Halogen Bioisosteres: The bromine atom could be replaced by a trifluoromethyl (-CF₃) group. While electronically different, the CF₃ group is of a similar size and can improve metabolic stability and binding affinity.
The following table summarizes potential bioisosteric replacements for different moieties within the this compound structure.
| Original Group | Location | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Ester (-COO-) | C-3 Linker | Amide (-CONH-), 1,2,3-Triazole, Oxadiazole | Increase metabolic stability, alter H-bonding. pressbooks.pubcambridgemedchemconsulting.com |
| Phenyl Ring | Side Chain | Thiophene, Pyridine, Naphthalene | Modulate electronics, lipophilicity, and solubility. wikipedia.org |
| Bromine (-Br) | Phenyl C-4 | Chlorine (-Cl), Fluorine (-F), Trifluoromethyl (-CF₃) | Alter size, electronics, and metabolic stability. cambridgemedchemconsulting.com |
| N-Methyl (-CH₃) | N-8 | N-Ethyl (-CH₂CH₃), N-Cyclopropyl | Explore steric limits at the nitrogen atom. |
These synthetic and medicinal chemistry strategies provide a robust framework for the synthesis, optimization, and diversification of this compound and its analogues, facilitating the exploration of their chemical and biological properties.
Molecular Interactions and Target Engagement of N Methyltropan 3 Yl 2 4 Bromophenyl Propionate
Characterization of Molecular Binding Events for PG 9 CPD
The characterization of molecular binding events for a chemical compound involves identifying its biological targets, analyzing its interactions with receptors, and investigating the kinetics and thermodynamics of these binding processes.
Identification of Potential Biological Targets and Pathways
Structural Biology Approaches to Elucidate this compound Interactions
Structural biology techniques are indispensable for visualizing the precise atomic-level interactions between a compound and its biological targets.
Advanced Spectroscopic Characterization of this compound's Molecular Environment
Advanced spectroscopic techniques are indispensable tools for the definitive structural elucidation and characterization of organic compounds like this compound. These methods provide detailed insights into the molecular framework, functional groups, and connectivity of atoms within the compound. While specific, detailed spectroscopic data (such as complete ¹H NMR, ¹³C NMR, IR, or MS spectra with assigned peaks) for N-Methyltropan-3-yl 2-(4-bromophenyl)propionate (this compound) were not explicitly found in the conducted searches, the general principles and applications of these techniques to tropane (B1204802) derivatives and compounds with similar structural features can be discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is paramount for determining the atomic connectivity and spatial arrangement of protons and carbon atoms within a molecule. For a compound like this compound, which contains a tropane core, an ester linkage, and a bromophenyl group, NMR would provide critical information.
¹H NMR Spectroscopy: This technique would reveal the different proton environments. The aromatic protons of the 4-bromophenyl group would typically appear in the δ 7-8 ppm range, exhibiting characteristic coupling patterns indicative of their substitution. Protons on the tropane ring system, including the N-methyl group, and the protons adjacent to the ester linkage and the chiral center of the propionate (B1217596) moiety, would show distinct chemical shifts and coupling constants. The N-methyl protons are generally observed around δ 2-3 ppm. The integration of signals would confirm the number of protons in each environment.
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. The carbonyl carbon of the ester group would typically appear around δ 170-175 ppm. Aromatic carbons, including the carbon bearing the bromine atom, would resonate in the δ 115-140 ppm range. The carbons of the tropane ring and the N-methyl carbon would appear at characteristic aliphatic chemical shifts.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting characteristic vibrational frequencies. For this compound, key absorption bands would be expected:
Carbonyl Stretch (C=O): A strong absorption band around 1735 cm⁻¹ would indicate the presence of the ester carbonyl group massbank.eu.
C-O Stretch (Ester): Bands associated with the C-O stretching vibrations of the ester linkage would typically appear around 1200 cm⁻¹ massbank.eu.
Aromatic C-H and C=C: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring would appear around 1496 cm⁻¹ massbank.eu.
Aliphatic C-H: C-H stretching vibrations from the tropane ring and methyl groups would be present in the 2800-3000 cm⁻¹ range massbank.eu.
C-Br Stretch: The carbon-bromine stretch typically appears in the fingerprint region, often below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the molecular formula and deduce structural elements.
Molecular Ion Peak: The molecular ion peak ([M]+) would correspond to the molecular weight of N-Methyltropan-3-yl 2-(4-bromophenyl)propionate (C₁₇H₂₂BrNO₂), which is approximately 352.3 g/mol nih.gov. Given the presence of a bromine atom, a characteristic isotopic pattern (M+ and M+2 peaks in roughly a 1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br) would be observed, providing strong evidence for the presence of bromine.
Fragmentation Pattern: The fragmentation pattern would offer insights into the stability of different bonds and the presence of specific substructures. Common fragmentation pathways for esters might include the loss of the alcohol or carboxylic acid moiety, while the tropane ring system and the bromophenyl group would also yield characteristic fragment ions.
Mechanistic Investigations of N Methyltropan 3 Yl 2 4 Bromophenyl Propionate S Biological Activities
Elucidation of Cellular and Subcellular Mechanisms of Action for PG 9 CPD
The elucidation of cellular and subcellular mechanisms of action involves understanding how a compound interacts with biological systems at a fundamental level, from molecular targets to broader cellular responses. This typically includes investigating effects on signaling pathways, protein interactions, and gene expression.
Intracellular signaling pathways are complex networks within cells that transmit signals from external stimuli to internal cellular machinery, leading to specific responses pressbooks.pubnih.gov. These pathways often involve a cascade of events, including the activation of receptors, second messengers, and enzymes, frequently through processes like phosphorylation pressbooks.pubbrainbrooder.com.
However, specific data detailing the modulation of intracellular signaling pathways directly by N-Methyltropan-3-yl 2-(4-bromophenyl)propionate (this compound) were not found in the conducted searches. General mechanisms of intracellular signaling involve ligand binding to receptors, leading to signal transduction and amplification through various biochemical forms, ultimately influencing cellular processes and gene expression pressbooks.pubnih.govbrainbrooder.com.
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, forming multi-protein complexes that regulate cellular functions umich.edu. Understanding how a compound influences these interactions can reveal its mechanism of action.
Specific research findings on protein-protein interactions directly influenced by N-Methyltropan-3-yl 2-(4-bromophenyl)propionate (this compound) are not available in the provided search results. While the importance of PPIs in disease pathogenesis, such as cancer, and the development of small molecule inhibitors targeting them are recognized, no direct evidence linking this compound to such interactions was found umich.edu.
Changes in gene expression (transcriptomics) and proteomic profiles (the study of all proteins in a cell, tissue, or organism) provide insights into the downstream effects of a compound's biological activity uni-muenchen.denih.gov. These analyses can reveal which genes are upregulated or downregulated and how protein levels or modifications are altered in response to a compound.
No specific data or detailed research findings regarding the impact of N-Methyltropan-3-yl 2-(4-bromophenyl)propionate (this compound) on gene expression or proteomic profiles were identified in the search results. While proteomics and transcriptomics are powerful tools for understanding biological processes and disease, including cancer, and for identifying changes in protein and mRNA levels, specific application to this compound was not found uni-muenchen.denih.govbiorxiv.orgbiorxiv.org.
Enzymatic Assays for this compound-Mediated Biotransformations
Enzymatic assays are crucial for understanding how a compound interacts with enzymes, whether as a substrate, inhibitor, or activator, and how it is metabolized within biological systems. Metabolic pathways involve a series of enzyme-catalyzed reactions that transform molecules libretexts.orgegyankosh.ac.in.
Enzyme inhibition or activation profiles describe how a compound affects the catalytic activity of specific enzymes. Inhibitors can be reversible (competitive or non-competitive) or irreversible, altering enzyme activity by binding to the active site or an allosteric site weebly.comsavemyexams.comksumsc.com. Activators, conversely, enhance enzyme activity weebly.comksumsc.com.
Specific enzyme inhibition or activation profiles for N-Methyltropan-3-yl 2-(4-bromophenyl)propionate (this compound) were not found in the search results. While general principles of enzyme inhibition and activation are well-documented, including examples of hepatic enzyme inhibitors, no direct information pertaining to this compound's effects on specific enzymes was available savemyexams.comksumsc.comgpnotebook.com.
Characterization of metabolic pathways and products involves identifying the biochemical transformations a compound undergoes in a biological system and the resulting metabolites. This is critical for understanding a compound's pharmacokinetics and potential active or toxic breakdown products libretexts.orgegyankosh.ac.inpoltekkes-kaltim.ac.id.
No specific information characterizing the metabolic pathways or products of N-Methyltropan-3-yl 2-(4-bromophenyl)propionate (this compound) was identified in the conducted searches. Metabolic pathways are generally categorized as anabolic (building molecules) or catabolic (breaking down molecules), and each step is typically catalyzed by a distinct enzyme libretexts.orgegyankosh.ac.in.
Investigation of this compound's Role in Specific Physiological Processes (e.g., Neuroinflammation)
Compound Information
Preclinical Research Paradigms and in Vitro/in Vivo Model Systems for N Methyltropan 3 Yl 2 4 Bromophenyl Propionate
In Vitro Cellular and Biochemical Assays for PG 9 CPD
In vitro assays are fundamental for initial characterization, offering controlled environments to investigate the compound's interactions at the molecular and cellular levels. These assays help elucidate target binding, functional activity, and potential cellular responses.
Cell-based functional assays are crucial for assessing whether this compound interacts with its intended biological target within a living cellular context. Target engagement refers to the direct binding of a compound to its molecular target and the subsequent induction of a functional response. Various methodologies can be employed:
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein upon ligand binding. When a compound binds to its target protein, it often induces a conformational change that increases the protein's resistance to thermal denaturation. This shift in thermal stability can be detected by Western blot or mass spectrometry. For instance, an increase in the melting temperature (Tagg) of a target protein in the presence of this compound would indicate direct binding and target engagement within the cellular environment chemrxiv.orgnih.gov.
Radioligand Displacement Assays: For compounds targeting receptors, radioligand displacement assays can confirm ligand binding in cells. This involves using a radiolabeled ligand that binds to the target and observing its displacement by increasing concentrations of the unlabeled this compound, thereby quantifying the compound's affinity for the target nih.gov.
Reporter Gene Assays: If the target engagement of this compound leads to activation or inhibition of a specific signaling pathway, reporter gene assays can be utilized. These assays involve a gene construct where a reporter (e.g., luciferase, GFP) is expressed under the control of a promoter responsive to the activated pathway. A change in reporter activity upon this compound treatment would indicate functional target engagement nih.govice-biosci.com.
ELISA and reporter gene assays are versatile tools used to quantify specific proteins, peptides, antibodies, or gene expression levels in biological samples.
ELISA: In the context of this compound, ELISA could be used to measure changes in the levels of specific proteins downstream of its hypothesized target, or to quantify the compound's effect on cellular processes involving protein synthesis or degradation. For example, if this compound is hypothesized to modulate a particular signaling pathway, ELISA could quantify the phosphorylation status of key proteins in that pathway or the expression levels of target genes. ELISA assays are also used to detect specific DNA lesions like cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPD) in genomic DNA, though this is a different context of "CPD" nih.govnih.govassaygenie.comcellbiolabs.com.
Reporter Gene Assays: Beyond target engagement, reporter gene assays can also be employed to assess the broader impact of this compound on gene transcription. By linking a reporter gene to specific gene promoters or response elements, researchers can quantitatively measure the compound's ability to activate or repress gene expression, providing insights into its mechanism of action and pathway modulation nih.govaxcelead.com.
High-content screening (HCS) is an image-based, high-throughput technique that allows for the multiparametric assessment of cellular phenotypes in response to chemical perturbations alitheagenomics.comnih.gov. For this compound, HCS would involve treating cells with the compound and then using automated microscopy and image analysis to quantify various cellular features.
Morphological Profiling: HCS can detect subtle changes in cell morphology, such as cell size, shape, nuclear morphology, and cytoskeletal organization alitheagenomics.com. Techniques like Cell Painting, which uses multiple fluorescent dyes to label different subcellular components, can generate hundreds to thousands of morphological features, providing a comprehensive phenotypic profile of this compound's effects alitheagenomics.com.
Subcellular Localization and Redistribution: HCS can track the localization and redistribution of specific proteins or organelles within the cell, which can be indicative of pathway activation or disruption.
Cell Viability and Proliferation Assays: While not directly related to safety/adverse effects in the clinical sense, in vitro HCS can assess the impact of this compound on basic cellular functions like viability, proliferation, and cell death pathways, providing early insights into its cellular impact revvity.com. This allows for the identification of phenotypic changes that are more closely linked to disease states nih.gov.
In vitro drug-drug interaction (DDI) studies are essential to predict potential interactions when this compound is co-administered with other medications. These studies typically focus on the compound's potential to inhibit or induce drug-metabolizing enzymes (e.g., cytochrome P450 enzymes) or drug transporters.
Cytochrome P450 (CYP) Inhibition/Induction Assays: These assays use human liver microsomes or hepatocytes to determine if this compound inhibits or induces major CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). Inhibition can lead to increased exposure of co-administered drugs metabolized by that enzyme, while induction can lead to decreased exposure nih.gov.
Transporter Interaction Assays: this compound's interaction with drug transporters (e.g., P-glycoprotein, OATP, OAT) can be assessed using cell lines overexpressing these transporters. This helps predict potential changes in absorption, distribution, or excretion of co-administered drugs nih.gov.
Conceptual Framework for Impact Assessment: The data from in vitro DDI studies, combined with real-world data on concomitant medication use in the target patient population, can be used to develop a conceptual framework to quantify the potential impact of PK-based DDIs. This framework helps evaluate if DDIs would affect a significant portion of patients or if they can be easily managed, informing decisions on drug development nih.gov.
Preclinical In Vivo Efficacy Studies of this compound in Disease Models
The selection and validation of appropriate animal models are paramount for preclinical in vivo efficacy studies. The chosen models should recapitulate key pathological features and clinical manifestations of the human disease to ensure translational relevance helsinki.fieuropa.eu.
Model Selection Criteria:
Pathological Relevance: The model should exhibit core pathological hallmarks of the human disease.
Phenotypic Similarity: The model should display behavioral, physiological, or biochemical deficits analogous to those seen in patients.
Genetic Background: For genetically driven diseases, models with specific genetic mutations are often preferred.
Reproducibility: The model should consistently produce the disease phenotype.
Feasibility: Practical considerations such as cost, availability, and ease of handling are also important helsinki.fi.
Validation of Animal Models: Once selected, animal models must be rigorously validated to ensure they are appropriate for testing this compound. This involves characterizing the natural history of the disease in the model, establishing baseline parameters, and confirming that the model responds to known therapeutic agents (positive controls).
Example: Alzheimer's Disease (AD) Mouse Models: Given that this compound is a tropane (B1204802) alkaloid, a class of compounds known to affect the nervous system, AD mouse models could be relevant for efficacy studies if the compound is being investigated for neurological indications. Common AD mouse models include:
Transgenic Mouse Models: These models often overexpress human genes associated with familial AD, such as amyloid precursor protein (APP), presenilin 1 (PS1), or tau. Examples include APP/PS1 mice, which develop amyloid plaques and cognitive deficits, or tauopathy models that exhibit neurofibrillary tangles uni-luebeck.denih.gov.
Chemically Induced Models: While less common for AD, some models use neurotoxins to induce neuronal damage.
Diet-Induced Models: Some models, particularly for metabolic aspects related to neurodegeneration, might involve high-fat diets to induce obesity and insulin (B600854) resistance, which can impact brain health nih.gov.
In these models, this compound's efficacy would be assessed by measuring its ability to mitigate disease progression, improve cognitive function (e.g., using behavioral tests like Morris water maze or Barnes maze), reduce pathological markers (e.g., amyloid-beta plaques, tau phosphorylation), or preserve neuronal integrity.
Evaluation of this compound's Potential in Relevant Disease Models (e.g., Alzheimer's Disease)
The evaluation of a compound's potential in disease models is a crucial step in preclinical development. For neurological disorders such as Alzheimer's Disease (AD), a range of in vitro and in vivo models are employed to assess therapeutic effects. In vitro models for AD often include neuronal cell cultures exposed to amyloid-beta (Aβ) peptides or tau protein aggregates to induce neurotoxicity, oxidative stress, or synaptic dysfunction. Compounds are evaluated for their ability to mitigate these pathological hallmarks, protect neuronal viability, or restore cellular function.
Assessment of Pharmacodynamic Biomarkers in Animal Models
Pharmacodynamic (PD) biomarkers are measurable indicators of a biological response to a therapeutic intervention. In animal models, the assessment of PD biomarkers provides critical insights into a compound's mechanism of action, target engagement, and dose-response relationships. For neurological compounds, PD biomarkers can include changes in neurotransmitter levels, receptor occupancy, enzyme activity, or the expression of specific proteins or genes associated with disease pathology or therapeutic effect.
For a compound like this compound, if it were being investigated for neurological applications, relevant PD biomarkers in animal models could include:
Neurotransmitter levels: Measurement of acetylcholine (B1216132), dopamine, serotonin, or their metabolites in specific brain regions.
Receptor occupancy: Quantification of the compound's binding to its intended receptor targets in vivo using techniques like autoradiography or PET imaging.
Enzyme activity: Assessment of enzymes relevant to neurological function or pathology, such as acetylcholinesterase or beta-secretase.
Protein phosphorylation states: Changes in the phosphorylation of key proteins involved in signaling pathways, such as tau or components of synaptic plasticity.
Inflammatory markers: Levels of cytokines, chemokines, or glial activation markers in brain tissue or cerebrospinal fluid.
The analysis of these biomarkers helps to establish a clear link between the compound's exposure and its biological effects, guiding further development. Specific published data on the assessment of pharmacodynamic biomarkers for N-Methyltropan-3-yl 2-(4-bromophenyl)propionate (this compound) in animal models are not widely reported.
Ex Vivo Analysis of Tissue Samples from Preclinical Studies
Ex vivo analysis of tissue samples, collected from animal models after the completion of in vivo studies, provides a comprehensive understanding of the compound's effects at the cellular and molecular levels. This analysis is crucial for validating in vivo observations, identifying potential off-target effects, and elucidating the underlying biological mechanisms.
Histopathological and Immunohistochemical Assessments
Immunohistochemistry (IHC) utilizes antibodies to detect specific proteins or antigens within tissue sections. For studies involving this compound in AD models, IHC would be employed to:
Quantify amyloid plaques: Using antibodies specific for Aβ peptides.
Detect neurofibrillary tangles: Using antibodies against hyperphosphorylated tau.
Assess glial activation: Staining for markers of astrocytes (e.g., GFAP) and microglia (e.g., Iba1) to evaluate neuroinflammation.
Examine neuronal markers: To assess neuronal density, synaptic integrity, or the expression of specific neuronal proteins.
These assessments provide visual and quantitative evidence of the compound's impact on disease pathology and cellular health.
Molecular Profiling of Tissues (e.g., Gene Expression, Proteomics)
Molecular profiling techniques provide a deeper understanding of the molecular changes induced by a compound at the genetic and protein levels.
Gene Expression Profiling: Techniques such as quantitative real-time PCR (qPCR), microarray analysis, or RNA sequencing (RNA-Seq) are used to measure the expression levels of thousands of genes simultaneously in treated and control tissue samples. This can reveal altered gene pathways related to neuroprotection, inflammation, synaptic plasticity, or metabolism, providing insights into the compound's therapeutic mechanisms or potential toxicological effects.
Proteomics: This involves the large-scale study of proteins, typically using mass spectrometry-based methods. Proteomic analysis can identify changes in protein abundance, post-translational modifications (e.g., phosphorylation), or protein-protein interactions within tissue samples. For neurological studies, proteomics could reveal alterations in proteins associated with synaptic function, neuronal survival, protein aggregation, or mitochondrial dysfunction, providing a comprehensive view of the compound's impact on the cellular proteome.
These molecular profiling approaches complement histopathological findings by providing detailed molecular signatures of the compound's effects.
Computational and in Silico Modeling Approaches for N Methyltropan 3 Yl 2 4 Bromophenyl Propionate
ADMET Prediction and Pharmacokinetic Modeling (In Silico)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and pharmacokinetic (PK) modeling are vital steps in the early stages of drug discovery. These computational methods aim to forecast how a compound will behave in a living organism, providing critical insights into its developability and potential efficacy.
In silico ADMET prediction involves the use of computational models to forecast the absorption, distribution, metabolism, and excretion characteristics of a chemical compound. This process is crucial for identifying potential drug candidates with favorable pharmacokinetic profiles early in the discovery pipeline, thereby reducing the risk of late-stage failures. Quantitative Structure-Activity Relationship (QSAR) methods and related approaches are frequently employed to investigate the molecular features that influence these properties. nih.gov As three-dimensional structures of key ADMET proteins become available, structure-based computational methods, such as docking-scoring, can complement or extend QSAR studies. nih.gov These methods predict various properties, including aqueous solubility, intestinal permeability, metabolic stability (e.g., against cytochrome P450 enzymes), and plasma protein binding. While specific in silico ADMET prediction data for N-Methyltropan-3-yl 2-(4-bromophenyl)propionate (PG 9 CPD) were not found in the conducted searches, the general application of these methodologies would involve assessing its predicted oral absorptivity, total polar surface area, and potential as a substrate or inhibitor for metabolizing enzymes like CYP isoforms and efflux pumps such as P-glycoprotein. rfppl.co.in
Physiologically Based Pharmacokinetic (PBPK) modeling and simulation represent a dynamic approach that integrates the intrinsic properties of a drug with the physiological characteristics of a specific species to simulate drug concentrations in plasma and various tissues over time. pharmaron.com This method describes the body as a system of interconnected compartments, each representing actual tissues or organs, allowing for a comprehensive, data-driven understanding of how a drug behaves within the biological system. pharmaron.com PBPK models offer significant advantages in predicting human pharmacokinetics, optimizing drug formulations, and supporting regulatory submissions. pharmaron.com
The applications of PBPK modeling are extensive, including the early prediction of human pharmacokinetics and dose, optimization of drug formulations, assessment of developability potential, and risk mitigation strategies. pharmaron.com It also supports the design and conduct of necessary experiments, predicts drug behavior across different populations, and enhances regulatory support for translational PK/PD studies. pharmaron.com For a compound like N-Methyltropan-3-yl 2-(4-bromophenyl)propionate (this compound), PBPK modeling would involve integrating its predicted physicochemical and ADMET properties (e.g., solubility, permeability, metabolism rates) with physiological parameters (e.g., organ volumes, blood flows, enzyme expression levels) to simulate its systemic exposure and tissue distribution. Although specific PBPK modeling studies for this compound were not identified, such models would be instrumental in understanding its disposition kinetics and predicting its concentration-time profiles in various biological compartments.
Computational Protein Design Principles Applied to this compound Targets
Computational protein design is an advanced field that focuses on creating novel proteins or modifying existing ones with desired structures and functions, including tailored binding properties for small molecules. This approach is distinct from protein structure prediction, as it aims to identify amino acid sequences that will fold into a pre-specified target structure or function. nobelprize.org
The design of proteins with modified binding properties for specific small molecules, such as N-Methyltropan-3-yl 2-(4-bromophenyl)propionate (this compound), involves engineering proteins to exhibit altered affinity or specificity. This can be achieved by introducing mutations into existing protein scaffolds or by designing entirely new binding interfaces. Computational methods utilize pools of discrete contacts between protein side chains and defined small molecule ligand substructures, observed in databases like the Protein Data Bank. nih.gov Software suites, such as Rosetta, are employed to recombine protein side chains within these contact pools, generating numerous energetically favorable binding sites for a target ligand. nih.gov These designed binding sites can then be integrated into existing scaffold proteins that possess suitable geometries. nih.gov While direct examples of proteins designed to bind this compound were not found, the principles would involve identifying potential target proteins or protein classes relevant to this compound's mechanism of action, and then computationally designing modifications to their binding pockets to enhance or alter their interaction with the compound.
De novo protein design involves creating entirely new protein structures and functions from scratch, without relying on naturally occurring protein sequences or scaffolds. nobelprize.orgmdpi.com This approach is particularly powerful for designing novel ligand binding sites, enabling the creation of proteins that can bind to user-defined small molecule ligands with high affinity and specificity. biorxiv.orgplos.org The process often involves generating abiological protein scaffolds and introducing mutations based on the chemical principles required for the desired function. mdpi.com A major challenge in de novo design for ligand binding is ensuring that the geometry of the new binding site can be precisely accommodated by the protein backbone scaffold. plos.org Recent advancements in computational protein structure design have significantly expanded the diversity of accessible stable scaffold structures, thereby broadening the space of designable ligand binding functions. biorxiv.orgplos.org For N-Methyltropan-3-yl 2-(4-bromophenyl)propionate, de novo design could theoretically be applied to create novel proteins with binding sites specifically tailored to interact with this compound, potentially leading to new biosensors, therapeutic agents, or tools for studying its biological mechanisms. Although specific de novo design efforts for this compound were not identified, the methodology would involve computationally generating protein backbones and then designing the precise arrangement of amino acid side chains to form a complementary binding pocket for the compound.
Compound Names and PubChem CIDs
The table below lists the chemical compound discussed in this article along with its corresponding PubChem CID.
Future Directions and Translational Research Potential of N Methyltropan 3 Yl 2 4 Bromophenyl Propionate
Identification of Novel Therapeutic Avenues Based on PG 9 CPD's Mechanism
The observed mechanism of this compound, involving increased acetylcholine (B1216132) (ACh) release, positions it as a promising candidate for addressing conditions characterized by cholinergic deficits or imbalances nih.gov. Acetylcholine plays a crucial role in various physiological processes, including learning, memory, and pain perception.
Based on its mechanism and reported properties, several novel therapeutic avenues warrant further investigation:
Neurodegenerative Disorders: Given that neurodegenerative diseases such as Alzheimer's disease are often associated with a significant loss of cholinergic neurons and a decline in cognitive function, compounds that enhance ACh release, like this compound, could offer a therapeutic strategy to improve cognitive performance and alleviate symptoms nih.gov. Research could focus on evaluating its efficacy in preclinical models of cognitive impairment.
Pain Management: The demonstrated potent analgesic activity of this compound suggests its potential as a novel non-opioid pain therapeutic nih.gov. Further research is needed to elucidate the specific pathways and receptors involved in its analgesic effects, which could lead to the development of new treatments for various types of pain, including neuropathic or chronic pain conditions.
Other Cognitive Impairments: Beyond neurodegeneration, this compound's cognition-enhancing properties could be explored for other conditions involving cognitive deficits, such as those resulting from traumatic brain injury, stroke, or psychiatric disorders. Understanding the precise nature of its cognitive enhancement could open doors to broader applications in improving attention, memory, and executive functions.
Integration of Omics Data for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of this compound's biological effects, the integration of various omics technologies is crucial. This approach allows for the simultaneous analysis of thousands of biological molecules, providing a holistic view of the compound's impact on cellular and physiological systems.
Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) and genetic variations (genomics) in response to this compound, researchers can identify the specific genes and molecular pathways that are modulated by the compound. This can reveal novel targets, off-target effects, and the broader biological networks influenced by this compound, offering insights into its therapeutic and potential side effects at a fundamental level.
Proteomics: Proteomic studies, which involve the large-scale analysis of proteins, can provide information on protein expression levels, post-translational modifications, and protein-protein interactions affected by this compound. This can help in identifying key effector proteins in its mechanism of action and understanding cellular responses.
Integrating data from these omics platforms through bioinformatics and computational biology can construct a detailed molecular fingerprint of this compound's activity, aiding in biomarker discovery and predicting its behavior in complex biological systems.
Development of Advanced Delivery Systems for this compound
Optimizing the delivery of this compound is essential for maximizing its therapeutic efficacy and improving its pharmacokinetic profile. Advanced drug delivery systems can address challenges such as bioavailability, stability, targeted action, and sustained release, particularly for a compound intended for central nervous system (CNS) effects.
Potential advanced delivery strategies include:
Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can enhance its solubility, protect it from degradation, and facilitate its passage across biological barriers, such as the blood-brain barrier. This approach could enable targeted delivery to specific brain regions, improving therapeutic outcomes and potentially reducing systemic exposure.
Prodrug Strategies: Designing prodrugs of this compound involves chemically modifying the compound to improve its pharmacokinetic properties. This could include enhancing its absorption, reducing its metabolism, or increasing its brain penetration. Once inside the body or at the target site, the prodrug is converted back into the active this compound.
Targeted Delivery Systems: Incorporating specific ligands or antibodies onto delivery vehicles can enable targeted delivery of this compound to cells or receptors relevant to its mechanism of action. For instance, if specific cholinergic receptor subtypes are identified as primary targets, delivery systems could be engineered to preferentially deliver the compound to cells expressing these receptors.
These advanced delivery systems aim to improve the therapeutic index of this compound by ensuring optimal concentrations reach the target site while minimizing exposure to non-target tissues.
Interdisciplinary Collaborations for Comprehensive Research on this compound
The comprehensive investigation and translational development of this compound necessitate robust interdisciplinary collaborations. The complexity of modern drug discovery and development demands expertise from diverse scientific and technical fields.
Key areas for interdisciplinary collaboration include:
Medicinal Chemistry and Synthetic Chemistry: Collaboration with medicinal chemists is vital for synthesizing novel analogs of this compound, optimizing its chemical structure for improved potency, selectivity, and pharmacokinetic properties, and exploring structure-activity relationships.
Pharmacology and Neuroscience: Pharmacologists and neuroscientists are crucial for precisely characterizing this compound's mechanism of action, evaluating its efficacy in various disease models, and understanding its physiological and behavioral effects, particularly within the central nervous system.
Bioinformatics and Computational Biology: Experts in bioinformatics and computational biology are indispensable for analyzing complex omics data, performing molecular modeling and docking studies to predict compound-target interactions, and developing predictive algorithms for drug behavior.
Materials Science and Biomedical Engineering: Collaboration with materials scientists and biomedical engineers is essential for the design, synthesis, and characterization of advanced drug delivery systems, ensuring their biocompatibility, stability, and efficacy.
Analytical Chemistry: Analytical chemists play a critical role in developing methods for the quantification of this compound in biological matrices, ensuring purity, and characterizing its metabolic pathways.
Such collaborations foster a holistic understanding of this compound, accelerate research progress, and are instrumental in translating fundamental scientific discoveries into potential clinical applications.
Q & A
Q. How to design experiments to investigate PG 9 CPD's physicochemical properties while minimizing bias?
Methodological Answer:
- Use blinded experimental protocols (e.g., randomized sample labeling, independent data analysis) to avoid unconscious bias during measurements .
- Employ redundant validation techniques (e.g., cross-lab replication, multiple analytical methods like HPLC and NMR) to ensure reproducibility .
- Document all parameters (e.g., temperature, solvent purity) to isolate variables affecting results .
Q. What strategies ensure a comprehensive literature review for this compound-related studies?
Methodological Answer:
- Use Google Scholar advanced search operators (e.g.,
intitle:"this compound",author:"Smith",site:acs.org) to filter high-impact journals . - Prioritize primary sources (e.g., peer-reviewed articles, patents) over reviews to avoid secondary interpretation errors .
- Track citation networks via tools like Web of Science to identify foundational studies and emerging trends .
Q. How to formulate hypotheses about this compound's biological activity using existing data?
Methodological Answer:
- Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure testable hypotheses .
- Cross-reference in silico predictions (e.g., molecular docking, QSAR models) with empirical data from analogous compounds to justify biological plausibility .
Advanced Research Questions
Q. How to resolve contradictions in this compound's reported efficacy across preclinical studies?
Q. What advanced techniques optimize this compound's synthesis scalability while maintaining purity?
Methodological Answer:
- Implement Design of Experiments (DoE) to model reaction parameters (e.g., catalyst loading, temperature) and identify optimal conditions .
- Integrate process analytical technology (PAT) for real-time monitoring of intermediates to reduce batch failures .
- Validate scalability using green chemistry metrics (e.g., E-factor, atom economy) to align with sustainability goals .
Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) to elucidate this compound's mechanism of action?
Methodological Answer:
- Apply pathway enrichment analysis (e.g., via KEGG, Reactome) to link omics datasets to biological processes .
- Use network pharmacology models to map this compound-target interactions and predict off-target effects .
- Validate hypotheses with knockout/knockdown models to confirm causal roles of identified pathways .
Methodological and Ethical Considerations
Q. How to ensure GDPR compliance when handling this compound-related clinical data?
Methodological Answer:
Q. What frameworks validate this compound's safety profile during translational research?
Methodological Answer:
- Follow ICH guidelines for preclinical toxicity testing (e.g., acute/chronic studies in two species) .
- Use adverse event prediction algorithms (e.g., based on structural alerts) to prioritize in vitro safety assays .
Data Management and Reproducibility
Q. How to standardize this compound research data for public repositories?
Methodological Answer:
Q. What protocols ensure reproducibility in this compound’s bioactivity assays?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
